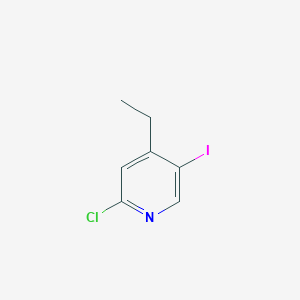![molecular formula C14H16N2O2 B8370094 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol](/img/structure/B8370094.png)
2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol is a chemical compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes a methoxy group attached to a pyridine ring, an amino group, and a methyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with 6-methylphenol in the presence of an amine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine and phenol derivatives, such as:
- 2-methoxy-6-[(3-methyl-2-pyridinyl)amino]methylphenol
- 2-methoxy-6-[(5-methyl-3-isoxazolyl)amino]methylphenol
- 4-iodo-2-methoxy-6-[(5-methyl-3-isoxazolyl)amino]methylphenol .
Uniqueness
What sets 2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-[[(6-methoxypyridin-2-yl)amino]methyl]-6-methylphenol |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-3-6-11(14(10)17)9-15-12-7-4-8-13(16-12)18-2/h3-8,17H,9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
RDGZGBSQYWYXMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CNC2=NC(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(p-Tolyl)benzo[c]isoxazole](/img/structure/B8370042.png)









![Butanoic acid, 2-[2-(3-bromo-2-methoxyphenyl)hydrazinylidene]-3-oxo-, ethyl ester, (2Z)-](/img/structure/B8370112.png)
![4-Allylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8370113.png)
